molecular formula C10H16N2O B262125 N-(1-cyanocycloheptyl)acetamide

N-(1-cyanocycloheptyl)acetamide

Cat. No. B262125
M. Wt: 180.25 g/mol
InChI Key: PPWMWCHEABYUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocycloheptyl)acetamide, also known as CHA, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. CHA belongs to the family of N-acylhomoserine lactones, which are signaling molecules used by many bacteria to communicate with each other. The synthesis and study of CHA have led to important discoveries about the mechanisms of bacterial communication and the potential for new treatments for bacterial infections.

Mechanism of Action

N-(1-cyanocycloheptyl)acetamide works by binding to and inhibiting the activity of LuxR, a transcriptional regulator that is involved in bacterial communication. LuxR is activated by acylhomoserine lactones, which are signaling molecules produced by many bacteria. By inhibiting LuxR, N-(1-cyanocycloheptyl)acetamide can disrupt bacterial communication and prevent the formation of biofilms.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyanocycloheptyl)acetamide can have a range of biochemical and physiological effects on bacteria. It can reduce the production of virulence factors, such as proteases and lipases, and increase the susceptibility of bacteria to antibiotics. N-(1-cyanocycloheptyl)acetamide can also affect the expression of genes involved in quorum sensing and biofilm formation.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyanocycloheptyl)acetamide is that it is a small molecule that can easily penetrate bacterial cells. It is also stable and can be synthesized in large quantities. However, N-(1-cyanocycloheptyl)acetamide has some limitations for lab experiments. It is toxic at high concentrations and can interfere with the growth of bacterial cultures. Careful control of concentration and exposure time is required to ensure that the effects of N-(1-cyanocycloheptyl)acetamide are specific and reproducible.

Future Directions

There are many potential future directions for research on N-(1-cyanocycloheptyl)acetamide. One area of interest is the development of new treatments for bacterial infections. N-(1-cyanocycloheptyl)acetamide has shown promise in preclinical studies as a way to prevent the formation of biofilms and increase the susceptibility of bacteria to antibiotics. Further research is needed to determine the safety and efficacy of N-(1-cyanocycloheptyl)acetamide in humans.
Another area of interest is the study of bacterial communication and quorum sensing. N-(1-cyanocycloheptyl)acetamide has been an important tool for understanding the mechanisms of bacterial communication and the role of quorum sensing in biofilm formation. Further research is needed to determine the full range of signaling molecules used by bacteria and their potential as targets for new therapies.
In conclusion, N-(1-cyanocycloheptyl)acetamide is a chemical compound that has been extensively studied for its potential as a therapeutic agent for bacterial infections. It works by disrupting bacterial communication and preventing the formation of biofilms. Further research is needed to determine the safety and efficacy of N-(1-cyanocycloheptyl)acetamide in humans and to explore its potential as a tool for understanding bacterial communication and quorum sensing.

Synthesis Methods

N-(1-cyanocycloheptyl)acetamide can be synthesized through a multi-step process starting with cycloheptanone. The first step involves the conversion of cycloheptanone to 1-cyanocycloheptanone through a reaction with cyanide. The next step is the conversion of 1-cyanocycloheptanone to N-(1-cyanocycloheptyl)acetamide through a reaction with acetic anhydride and hydrochloric acid. The synthesis of N-(1-cyanocycloheptyl)acetamide is a complex process that requires careful control of reaction conditions to ensure purity and yield.

Scientific Research Applications

N-(1-cyanocycloheptyl)acetamide has been studied for its potential as a therapeutic agent for bacterial infections. It has been shown to disrupt bacterial communication, which can prevent the formation of biofilms and reduce virulence. Biofilms are communities of bacteria that can form on surfaces such as medical implants and are resistant to antibiotics. By disrupting bacterial communication, N-(1-cyanocycloheptyl)acetamide may be able to prevent the formation of biofilms and make bacteria more susceptible to antibiotics.

properties

IUPAC Name

N-(1-cyanocycloheptyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-9(13)12-10(8-11)6-4-2-3-5-7-10/h2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWMWCHEABYUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCCCC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304697
Record name N-(1-Cyanocycloheptyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)acetamide

CAS RN

5062-63-5
Record name N-(1-Cyanocycloheptyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5062-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Cyanocycloheptyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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